

Gas chromatography-mass spectrometry analysis of 2-Methyl-1-dodecanol

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Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B1605967

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Application Notes: GC-MS Analysis of 2-Methyl-1-dodecanol

Introduction

2-Methyl-1-dodecanol is a long-chain fatty alcohol with potential applications in various fields, including the formulation of cosmetics, lubricants, and as a precursor in chemical synthesis. Accurate and sensitive quantification of **2-Methyl-1-dodecanol** is crucial for quality control, pharmacokinetic studies, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of **2-Methyl-1-dodecanol**. This document provides a detailed protocol for the analysis of **2-Methyl-1-dodecanol** using GC-MS.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the sample matrix.

- 1.1. To 1 mL of the sample (e.g., plasma, aqueous solution), add 5 mL of a methyl tert-butyl ether (MTBE) and hexane mixture (1:1, v/v).
- 1.2. Vortex the mixture for 2 minutes to ensure thorough mixing.

- 1.3. Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
- 1.4. Carefully transfer the upper organic layer to a clean glass tube.
- 1.5. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- 1.6. Reconstitute the dried residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Method

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

- Gas Chromatograph (GC) Parameters:
 - Injection Volume: 1 µL
 - Injector Temperature: 250°C
 - Injection Mode: Splitless
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
 - Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes
 - Ramp 1: Increase to 180°C at a rate of 10°C/min
 - Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Mass Spectrometer (MS) Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Ion Source Temperature: 230°C

- Transfer Line Temperature: 280°C
- Acquisition Mode:
 - Full Scan: m/z range of 40-300 for qualitative analysis and spectral confirmation.
 - Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions: m/z 57, 41, and 55.[\[1\]](#)

3. Calibration Curve Preparation

- 3.1. Prepare a stock solution of **2-Methyl-1-dodecanol** (1 mg/mL) in hexane.
- 3.2. Perform serial dilutions of the stock solution with hexane to prepare working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
- 3.3. Inject each standard into the GC-MS system and record the peak area of the primary ion (m/z 57).
- 3.4. Plot the peak area versus the concentration and perform a linear regression to generate a calibration curve.

Data Presentation

Table 1: GC-MS Parameters for **2-Methyl-1-dodecanol** Analysis

Parameter	Value
GC System	
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injection Volume	1 µL
Injection Mode	Splitless
Injector Temperature	250°C
Carrier Gas	Helium (1.0 mL/min)
Oven Program	70°C (2 min), then 10°C/min to 180°C, then 20°C/min to 240°C (5 min)
MS System	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Transfer Line Temp.	280°C
Scan Mode	Full Scan (40-300 amu) and SIM

Table 2: Mass Spectral Data and Retention Time for **2-Methyl-1-dodecanol**

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ions (m/z)
2-Methyl-1-dodecanol	~12.5	57	41, 55

Note: Retention time is an estimate and will vary depending on the specific GC system and conditions.

Table 3: Representative Calibration Curve Data

Concentration (µg/mL)	Peak Area (Arbitrary Units)
0.1	5,200
0.5	26,500
1.0	51,000
5.0	255,000
10.0	520,000
50.0	2,600,000
100.0	5,150,000
Linearity (R ²)	>0.995

Visualizations

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References

- 1. 1-Dodecanol, 2-methyl-, (S)- | C₁₃H₂₈O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]
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